Product packaging for 5H-Cyclopenta[c]pyridine-5,7(6H)-dione(Cat. No.:CAS No. 5807-19-2)

5H-Cyclopenta[c]pyridine-5,7(6H)-dione

Cat. No.: B14084781
CAS No.: 5807-19-2
M. Wt: 147.13 g/mol
InChI Key: AMMWQZVPVKYJND-UHFFFAOYSA-N
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Description

5H-Cyclopenta[c]pyridine-5,7(6H)-dione is an organic compound with the molecular formula C8H5NO2 and serves as a versatile scaffold in chemical synthesis and pharmaceutical research . This fused bicyclic structure, featuring pyridine and cyclopentanedione motifs, is a valuable precursor for generating diverse heterocyclic libraries. Researchers utilize this core structure in developing novel compounds, particularly through functionalization at the carbonyl groups or within the ring system. For instance, its close structural analogue, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be efficiently synthesized via a green chemistry approach using manganese-catalyzed C-H oxidation in water, highlighting the relevance of this chemical class in modern sustainable methodology development . The compound is provided as a solid and should be stored sealed in a dry environment at room temperature. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B14084781 5H-Cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 5807-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5807-19-2

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

cyclopenta[c]pyridine-5,7-dione

InChI

InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2

InChI Key

AMMWQZVPVKYJND-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C1=O)C=NC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 5h Cyclopenta C Pyridine 5,7 6h Dione

De Novo Synthetic Routes to the 5H-Cyclopenta[c]pyridine-5,7(6H)-dione Scaffold

De novo synthesis involves the assembly of the core bicyclic structure from acyclic or monocyclic fragments. These methods offer flexibility in introducing substituents and building molecular complexity from the ground up.

Cyclocondensation Reactions in Diketone Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring through the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849). The synthesis of fused pyridines, for instance, often relies on the condensation of 1,5-dicarbonyl compounds with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form the six-membered pyridine (B92270) ring. nih.govyoutube.com

While direct examples for the target dione (B5365651) are scarce, analogous syntheses of related structures, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, have been achieved through the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.govnih.gov This demonstrates the principle of constructing a pyridine ring onto a pre-existing five-membered ring.

For the synthesis of this compound, a hypothetical cyclocondensation could involve the reaction of a suitably activated cyclopentane-1,3-dione precursor with a three-carbon synthon containing a nitrogen atom. The challenge lies in controlling the regiochemistry to achieve the desired [c] fusion. nih.gov

Table 1: Hypothetical Cyclocondensation Strategy

StrategyHypothetical PrecursorsKey TransformationPotential Intermediate
Hantzsch-type Pyridine SynthesisCyclopentane-1,3-dione, Aldehyde, Ammonia SourceCyclocondensation & DehydrogenationDihydrocyclopenta[c]pyridine dione

Multicomponent Reaction Protocols for Fused Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. acsgcipr.orgrug.nl MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build libraries of complex molecules.

Protocols for the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been reported, involving the condensation of aldehydes, malononitrile, hydrogen sulfide, and an enamine of cyclopentanone (B42830). researchgate.net This highlights the feasibility of assembling cyclopentapyridine scaffolds in a single step. A speculative MCR for the target dione could involve the convergent reaction of a β-dicarbonyl compound (as the C5-ring source), an α,β-unsaturated carbonyl compound, and an ammonia source to assemble the fused pyridine ring in situ. researchgate.net

Targeted Ring-Closure Strategies for Dione Systems

Intramolecular ring-closure reactions are a powerful tactic for forming cyclic structures with high regiochemical control. researchgate.net For the this compound system, the most logical ring-closure strategy involves forming the five-membered dione ring onto a pre-formed pyridine core.

A prime candidate for this transformation is the Dieckmann condensation. This reaction involves the intramolecular base-catalyzed condensation of a diester to form a β-keto ester. A suitably substituted precursor, such as a pyridine-3,4-diacetic acid ester, could undergo a Dieckmann cyclization to furnish the 5-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one scaffold, which could then be oxidized to the target dione. This approach offers a clear and controlled pathway to the desired ring system.

Precursor-Based Synthetic Approaches

These strategies rely on the functionalization or transformation of existing heterocyclic or carbocyclic structures that already contain part of the final scaffold.

Derivations from Substituted Pyridines and Cyclopentanones

As mentioned in the ring-closure strategies (Section 2.1.3), the most promising precursor-based approach starts from a substituted pyridine. A pyridine ring functionalized at the 3- and 4-positions with groups amenable to cyclization is an ideal starting point.

Table 2: Precursor-Based Synthesis via Dieckmann Condensation

Precursor TypeSpecific Precursor (Hypothetical)Key TransformationTarget Scaffold
Substituted PyridineDiethyl Pyridine-3,4-diacetateIntramolecular Dieckmann CondensationThis compound

Conversely, one could envision starting with a cyclopentanone derivative. For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been accomplished via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. rsc.orgrsc.org Adapting this logic, a functionalized cyclopentane-1,3-dione could serve as a template onto which the pyridine ring is annulated using methods similar to those described for cyclocondensation.

Transformations Involving Dihydroxy-Dicarboxylate Intermediates

Synthetic routes involving dihydroxy-dicarboxylate intermediates are less common but offer unique possibilities. A hypothetical pathway could involve a pyridine-3,4-dicarboxylate precursor. This diester could be subjected to an acyloin condensation, a reductive coupling of two esters using metallic sodium, to generate an α-hydroxyketone (an acyloin) fused to the pyridine ring. Subsequent oxidation of both the secondary alcohol and the adjacent methylene (B1212753) group would yield the desired 1,3-dione structure of the target molecule. This pathway, while requiring specific and controlled reaction conditions, provides an alternative disconnection approach for the construction of the cyclopentanedione ring.

Vilsmeier Cyclization Pathways in Related Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it can also be employed to construct heterocyclic rings. researchgate.netijpcbs.com While direct synthesis of this compound using this method is not extensively documented, examining related systems provides insight into potential synthetic routes. The reaction typically involves an activated amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl3), to generate a Vilsmeier reagent, which is a chloromethyleneiminium salt. ijpcbs.com

This electrophilic reagent can react with substrates containing active methylene groups, leading to formylation and subsequent cyclization. researchgate.net For instance, the reaction of enamides with the Vilsmeier reagent can lead to the formation of pyridine rings. clockss.org A plausible strategy for synthesizing the target compound could involve a suitably substituted cyclopentanone derivative that, upon reaction with a Vilsmeier reagent, undergoes formylation and intramolecular cyclization to form the fused pyridine ring. The reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans with Vilsmeier-Haack reagents has been shown to produce highly substituted pyridin-2(1H)-ones through a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization. acs.orgsemanticscholar.org This suggests that a precursor with a cyclopentane (B165970) ring and an appropriately positioned amino group could potentially undergo a similar transformation.

A new and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related structural isomer, was developed utilizing a Vilsmeier cyclization reaction as a key step. researchgate.net This further supports the feasibility of employing Vilsmeier-Haack conditions for the construction of the 5H-Cyclopenta[c]pyridine core.

Catalytic and Advanced Oxidation Methodologies

Modern synthetic chemistry increasingly relies on catalytic and advanced oxidation methods to achieve efficient and selective transformations. These approaches offer advantages in terms of milder reaction conditions and reduced waste generation.

Manganese-Catalyzed Oxidation of Adjacent Alkyl Moieties

Manganese catalysts are recognized for their ability to facilitate the oxidation of C-H bonds, particularly those adjacent to activating groups like a pyridine ring. researchgate.netbeilstein-journals.org This strategy is highly relevant for the synthesis of this compound from a precursor such as 6,7-dihydro-5H-cyclopenta[c]pyridine.

A notable example is the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgresearchgate.net This transformation was successfully achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature, affording high yields and excellent chemoselectivity. rsc.org The catalytic system efficiently oxidizes the benzylic CH2 group adjacent to the pyridine ring. rsc.orgresearchgate.net It has been noted that in some manganese-based oxidation systems, pyridyl-containing ligands can decompose to pyridine-2-carboxylic acid, which then acts as the active catalytic species in conjunction with the manganese source. nih.gov

The proposed mechanism for such oxidations often involves the formation of a high-valent manganese-oxo species. nih.gov This reactive intermediate can then abstract a hydrogen atom from the benzylic position, leading to the formation of a radical intermediate that is subsequently oxidized to the ketone. The reaction conditions for these manganese-catalyzed oxidations are often mild, and the use of environmentally benign oxidants like H2O2 or t-BuOOH makes this a promising green synthetic approach. researchgate.netnih.gov

CatalystOxidantSubstrateProductYieldReference
Mn(OTf)2t-BuOOH2,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88% rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct method for the construction of heterocyclic rings by forming one or more bonds under oxidative conditions. These reactions can be promoted by various reagents and catalysts. For instance, the synthesis of fused quinazolinones from N-pyridylindoles has been achieved through a metal-free oxidative cyclization using a combination of (diacetoxyiodo)benzene (B116549) and K2S2O8. nih.govresearchgate.net This process is believed to proceed through an in situ generated intermediate that undergoes C-C bond cleavage followed by nucleophilic attack of the pyridyl nitrogen to form the cyclized product. nih.gov

In the context of synthesizing this compound, an analogous strategy could involve an appropriately designed acyclic or partially cyclized precursor that undergoes intramolecular C-N or C-C bond formation under oxidative conditions. The construction of 2-pyridone derivatives has been reported via the oxidative cyclization of enamides, demonstrating the utility of this approach for forming pyridine-containing fused systems. rsc.org An oxidative amination process has also been developed for the synthesis of pyridones from cyclopentenones, which involves the introduction of a nitrogen atom and subsequent aromatization. chemrxiv.org

Synthesis of Chiral Derivatives and Enantioselective Approaches

The development of synthetic methods to produce chiral derivatives of this compound is of significant interest due to the potential for stereospecific interactions in biological systems. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for pharmaceutical applications.

While specific enantioselective syntheses for this compound are not widely reported, general strategies for the asymmetric synthesis of related heterocyclic compounds can be considered. Catalytic enantioselective methods for preparing vicinal diamines, for example, have been developed using copper-catalyzed reductive couplings of azadienes with imines. nih.gov Organocatalysis, employing small chiral organic molecules, has also emerged as a powerful tool for asymmetric synthesis. For instance, squaramide-catalyzed cascade aza-Michael/Michael reactions have been used for the diastereo- and enantioselective synthesis of spiro-pyrrolidine-pyrazolones. researchgate.net

A potential approach to chiral derivatives of this compound could involve the use of a chiral auxiliary or a chiral catalyst in one of the key bond-forming steps of the synthetic sequence. For example, an asymmetric version of the manganese-catalyzed oxidation could be envisioned using a chiral ligand to control the stereochemical outcome.

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.net These principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and designing energy-efficient processes. nih.govskpharmteco.com

The use of microwave-assisted synthesis is another technique aligned with green chemistry principles, as it can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the synthesis of pyridine dicarboxylic acid complexes using room-temperature solid-state reactions exemplifies a solvent-free green chemistry approach. ijcce.ac.ir The enzymatic synthesis of polyesters derived from pyridine dicarboxylic acids also highlights the potential for using biocatalysts to create more sustainable chemical processes. researchgate.net By integrating these principles, the synthesis of this compound and its derivatives can be designed to be more environmentally friendly and sustainable. ijarsct.co.in

Green Chemistry PrincipleApplication in Pyridine Derivative SynthesisReference
Use of CatalysisManganese-catalyzed C-H oxidation rsc.orgresearchgate.net
Use of Safer SolventsReactions in water rsc.org
Atom EconomyOne-pot multicomponent reactions nih.gov
Energy EfficiencyMicrowave-assisted synthesis nih.gov
Solvent-Free ReactionsRoom-temperature solid-state synthesis ijcce.ac.ir

Chemical Reactivity and Transformation Pathways of 5h Cyclopenta C Pyridine 5,7 6h Dione

Reduction Chemistry and Chemoselectivity Studies

Detailed experimental studies on the reduction of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione are not present in the available scientific literature. Investigations into the chemoselective reduction of either one or both ketone functionalities have not been reported. Therefore, information regarding suitable reducing agents, reaction conditions, and the resulting product profiles is currently unavailable.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

There is no available research data concerning electrophilic aromatic substitution reactions, such as nitration or halogenation, on the pyridine ring of this compound. The directing effects of the fused dione (B5365651) ring and the inherent reactivity of the pyridine moiety in this specific system have not been investigated.

Cycloaddition Reactions (e.g., Diels-Alder) with Dione Systems

Investigations into the participation of this compound in cycloaddition reactions, such as the Diels-Alder reaction, have not been reported in the scientific literature. The potential for the dione system to act as either a diene or a dienophile in such transformations remains unexplored for this compound.

Rearrangement Reactions (e.g., Baeyer-Villiger)

There is an absence of published studies on rearrangement reactions, including the Baeyer-Villiger oxidation, of this compound. The susceptibility of the cyclic ketones within this fused system to undergo such transformations has not been experimentally documented.

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic studies specifically focused on this compound are not extensively available in the current body of scientific literature. However, the chemical behavior of this aza-analogue of 1,3-indandione (B147059) can be inferred by examining the well-documented reaction mechanisms of its carbocyclic counterpart, 1,3-indandione. The presence of the electron-withdrawing pyridine ring is expected to influence the reactivity of the dione system, but the fundamental transformation pathways are likely to share significant similarities.

The key to the reactivity of these systems is the C-6 methylene (B1212753) group, which is positioned between two carbonyl groups, rendering its protons highly acidic and the carbon atom a potent nucleophile upon deprotonation.

Nucleophilic Attack by the C-6 Carbanion

The formation of a carbanion at the C-6 position is a critical initial step in many of the transformations of this compound. This carbanion is a strong nucleophile that can participate in a variety of reactions.

Knoevenagel Condensation: A primary example of this reactivity is the Knoevenagel condensation, which involves the reaction of the dione with aldehydes. nih.govencyclopedia.pub The mechanism, by analogy with 1,3-indandione, proceeds through the following steps:

Deprotonation: A base, such as piperidine (B6355638) or an ionic liquid, removes a proton from the C-6 position, forming a resonance-stabilized enolate ion. nih.govacs.org

Nucleophilic Attack: The C-6 carbanion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration to yield the corresponding 6-arylidene-5H-cyclopenta[c]pyridine-5,7(6H)-dione.

A plausible mechanism for this transformation is depicted below:

Step 1: Base-catalyzed formation of the enolate

Step 2: Nucleophilic attack on the aldehyde

Step 3: Dehydration to form the final product

Michael Addition: The nucleophilic C-6 carbanion can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov The mechanism involves the conjugate addition of the carbanion to the β-carbon of the Michael acceptor, forming a new carbon-carbon bond.

Reactions at the Carbonyl Groups

The carbonyl groups at positions 5 and 7 are electrophilic centers and are susceptible to nucleophilic attack.

Nucleophilic Addition: A general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. unacademy.comwikipedia.org Subsequent protonation of the resulting alkoxide yields an alcohol. unacademy.com The reactivity of these carbonyls in this compound would be influenced by the electronic effects of the fused pyridine ring.

Reaction TypeNucleophileIntermediateProduct
HydrationH₂OGeminal diolHydrate
AcetalisationROHHemiacetalAcetal
ReductionH⁻AlkoxideAlcohol
Grignard ReactionR-Mg-XMagnesium alkoxideTertiary alcohol

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Groups

Cycloaddition Reactions

Derivatives of 1,3-indandione, particularly the 2-arylidene derivatives, can act as heterodienes in cycloaddition reactions. acs.org It is plausible that the corresponding 6-arylidene derivatives of this compound could participate in similar transformations, such as aza-Diels-Alder reactions, to form complex heterocyclic systems. nih.govnih.gov The mechanism of these reactions would likely involve a concerted or stepwise pathway, depending on the nature of the dienophile and the reaction conditions.

Halogenation

The active methylene group at C-6 is also the site of halogenation. By analogy with 1,3-indandione, this reaction can proceed via either an electrophilic or a radical mechanism, depending on the reagents and conditions employed. nih.govmdpi.com For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

ReagentProposed MechanismProduct
Br₂Electrophilic addition to the enol form6-Bromo-5H-cyclopenta[c]pyridine-5,7(6H)-dione
NBS/lightRadical substitution6-Bromo-5H-cyclopenta[c]pyridine-5,7(6H)-dione
Selectfluor®Electrophilic fluorination of the enol6-Fluoro-5H-cyclopenta[c]pyridine-5,7(6H)-dione

Table 2: Predicted Halogenation Reactions at the C-6 Position

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule.

¹H NMR Spectroscopy : This technique identifies the different chemical environments of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons, which helps establish connectivity. For the target compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) group in the cyclopentane (B165970) ring.

¹³C NMR Spectroscopy : This method provides a count of the non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their functionalization (e.g., C=O, aromatic C-H, aliphatic CH₂). In 5H-Cyclopenta[c]pyridine-5,7(6H)-dione, characteristic downfield signals would be anticipated for the two carbonyl carbons of the dione (B5365651) group.

As an illustrative example, the spectral data for the related compound 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one shows characteristic signals that help define its structure. rsc.org

Table 1: Example ¹H and ¹³C NMR Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
8.79 (m, 1H)Pyridine Ring H204.88C=O
8.00 (d, 1H)Pyridine Ring H174.36Aromatic C
7.31 (m, 1H)Pyridine Ring H155.72Aromatic C
3.27 (dd, 2H)-CH₂-131.91Aromatic C
2.77 (m, 2H)-CH₂-130.33Aromatic C
122.47Aromatic C
35.78-CH₂-
28.73-CH₂-
Data sourced from a study on the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out ¹H-¹H spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of ¹H-¹³C one-bond connections.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule.

The use of these 2D techniques has been pivotal in confirming the structures of complex heterocyclic systems, including chromeno[2,3-b]pyridines. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would be used to confirm the presence of the CH₂ group in the cyclopentane ring of the target molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues.

Mass Spectrometry (MS) : Standard MS provides the molecular weight of the parent ion, which is a crucial first step in identification.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as each unique formula has a distinct, precise mass. This is the gold standard for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of 1-Methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine, HRMS was used to confirm its molecular formula as C₁₅H₁₅N by comparing the calculated mass (209.1205) with the experimentally found mass (209.1207). amazonaws.com

Table 2: Example HRMS Data for a Cyclopenta[c]pyridine Derivative

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
1-Methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridineC₁₅H₁₅N209.1205209.1207 amazonaws.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the most prominent peaks in the IR spectrum would be the C=O stretching vibrations from the two ketone groups. These typically appear as strong absorptions in the region of 1650-1750 cm⁻¹. The spectrum would also show characteristic peaks for aromatic C-H and C=C/C=N bonds associated with the pyridine ring. In related cyclopenta[b]pyridine derivatives, characteristic absorption bands have been observed for C≡N (around 2204 cm⁻¹) and C=N (around 1599 cm⁻¹) groups. nih.gov

Table 3: Characteristic IR Absorption Frequencies

Functional Group Typical Absorption Range (cm⁻¹) Expected in Target Compound
C=O (Ketone)1650 - 1750Yes (Strong)
C=C (Aromatic)1400 - 1600Yes
C=N (Aromatic)1500 - 1650Yes
C-H (Aromatic)3000 - 3100Yes
C-H (Aliphatic)2850 - 3000Yes

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a model of the electron density and, thus, the atomic positions.

This technique provides unambiguous proof of a molecule's structure and connectivity. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. While a crystal structure for this compound is not reported, this method has been successfully applied to determine the solid-state architecture of related heterocyclic compounds, confirming their binding and conformation. nih.govrsc.org

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential tools in the study of "this compound," enabling both the monitoring of its synthesis and the analysis of complex mixtures containing the compound. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions. aga-analytical.com.pl It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. In the synthesis of pyridine-fused cyclopentanone (B42830) derivatives, TLC is a standard technique to observe the conversion of reactants into products. rsc.orgnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. aga-analytical.com.plnih.gov The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

For compounds structurally related to "this compound," such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, standard silica gel plates (e.g., Merck 60F-254) are commonly employed as the stationary phase. rsc.orgnih.gov The separation is visualized under UV light, which allows for the identification of spots corresponding to different compounds. nih.gov The choice of the mobile phase is critical for achieving good separation. A common solvent system used for similar compounds is a mixture of ethyl acetate (B1210297) and petroleum ether, with the ratio adjusted to optimize the separation of the specific components in the reaction mixture. rsc.org

Table 1: Typical TLC Parameters for Monitoring Reactions of Related Pyridine-Fused Cyclopentane Derivatives
ParameterDescriptionCommon Application Example
Stationary PhaseThe adsorbent material coated on the plate.Silica gel (e.g., 0.25 mm E. Merck silica gel precoated glass plates, 60F-254). rsc.orgnih.gov
Mobile PhaseThe solvent or mixture of solvents that moves up the plate.Ethyl acetate/Petroleum ether mixtures (e.g., ratios from 1:5 to 1:1). rsc.org
VisualizationMethod used to see the separated spots.UV light (254 nm). nih.gov
ApplicationPurpose of the analysis.Monitoring the consumption of starting materials and the formation of the product in real-time. rsc.orgthieme.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for the identification, quantification, and structural confirmation of compounds in a mixture.

In the context of "this compound" and its analogues, LC-MS serves as a definitive method to confirm the molecular weight and structure of the target product and to analyze the composition of reaction mixtures. researchgate.net The liquid chromatography component separates the individual compounds from the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information.

For instance, in the synthesis of a related compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, LC-MS was used to confirm the structure of the final product. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with LC, can provide highly accurate mass measurements, which helps in determining the elemental composition of a molecule. rsc.org This level of detail is crucial for distinguishing between compounds with similar structures and confirming the identity of newly synthesized molecules.

Table 2: Application of LC-MS in the Analysis of Related Pyridine-Fused Cyclopentane Derivatives
TechniquePurposeInformation ObtainedExample of Use for an Analogue
LC-MSSeparation and identification of components in a mixture.Retention time, molecular weight of individual components.Confirmation of the product structure in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. researchgate.net
HRMS (ESI)Highly accurate molecular weight determination.Precise mass-to-charge ratio (m/z), allowing for elemental composition determination.Confirmation of the elemental formula for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (C₈H₈NO, [M+H]⁺). rsc.org

Theoretical and Computational Chemistry Investigations of 5h Cyclopenta C Pyridine 5,7 6h Dione

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione at the molecular level. These computational methods allow for the precise determination of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular geometry and stability of this compound. The core structure of this compound features a five-membered cyclopentane (B165970) ring fused to a pyridine (B92270) ring, with two ketone groups at the 5 and 7 positions. This configuration results in a planar, conjugated system that significantly influences its chemical and physical properties. vulcanchem.com

Computational studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize the molecular structure and investigate the global and local reactivity of related pyridine derivatives. uctm.edu While specific studies on this compound are limited, the methodologies applied to analogous compounds provide a framework for understanding its structural characteristics. For instance, in studies of similar heterocyclic compounds, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. nih.gov

Table 1: Calculated Molecular Properties of this compound

Property Value
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
LogP 0.85 ± 0.35
Aqueous Solubility ~2.1 mg/mL at 25°C

Note: These values are based on computational predictions. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful method for predicting the reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are indicative of a molecule's ability to act as an electron donor or acceptor in chemical reactions.

For pyridine derivatives, FMO analysis helps in understanding their role in various chemical processes, such as cycloaddition reactions. nih.gov The HOMO is associated with the molecule's nucleophilic character, while the LUMO represents its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis would be crucial in predicting its behavior in reactions such as nucleophilic additions to the carbonyl groups or electrophilic substitutions on the pyridine ring. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for such reactions.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Significance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Note: Specific values for this compound are not readily available in the literature and would require dedicated computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are essential for exploring conformational possibilities, reaction pathways, and interactions with other molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is employed to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a relatively rigid structure like this compound, the conformational landscape may be less complex than that of more flexible molecules. However, even subtle changes in conformation can impact its reactivity and biological activity.

By mapping the potential energy surface, researchers can identify the global minimum energy conformation and other low-energy conformers. This information is vital for understanding how the molecule might bind to a receptor or a catalyst.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful means to elucidate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states, intermediates, and the associated activation energies. This level of detail is often difficult to obtain through experimental methods alone.

For example, in the synthesis of related cyclopenta[b]pyridine derivatives, computational studies can help to understand the cyclocondensation reaction mechanisms, including the role of catalysts and the formation of various intermediates. nih.gov Such insights are invaluable for optimizing reaction conditions and improving yields.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a versatile computational tool for studying the adsorption of molecules onto surfaces. uctm.edu This is particularly relevant for applications such as corrosion inhibition, where the effectiveness of an inhibitor is dependent on its ability to adsorb onto a metal surface. nih.gov

In a typical MC simulation for a pyridine derivative, the molecule is placed in a simulation box with a surface (e.g., a metal surface), and its interactions are calculated. uctm.edunih.gov The simulation then explores a vast number of possible configurations to determine the most favorable adsorption geometry and the adsorption energy. These simulations can reveal whether the molecule adsorbs parallel or perpendicular to the surface and which atoms are primarily involved in the interaction. For this compound, MC simulations could predict its potential as a corrosion inhibitor by modeling its adsorption on various metal surfaces. uctm.edunih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for the prediction of various spectroscopic parameters, which can guide synthetic efforts and aid in the characterization of novel compounds. For this compound, theoretical calculations can provide insights into its spectral properties, such as its UV-Vis, IR, and NMR spectra.

One of the key applications of computational methods is the simulation of electronic spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. Theoretical studies on this compound have indicated the presence of specific electronic transitions. A simulated UV-Vis spectrum suggests absorbance maxima at approximately 265 nm and 310 nm. vulcanchem.com These absorptions are attributed to n→π* transitions, which are characteristic of molecules containing conjugated diketones. vulcanchem.com

Below is a data table summarizing the predicted spectroscopic data for this compound.

Spectroscopic TechniquePredicted ParameterPredicted Value(s)Notes
UV-Vis SpectroscopyAbsorbance Maxima (λmax)265 nm, 310 nmCharacteristic of n→π* transitions in conjugated diketones. vulcanchem.com

Structure-Reactivity and Structure-Selectivity Relationships from Computational Data

Computational chemistry also provides a framework for understanding the relationship between a molecule's structure and its chemical reactivity and selectivity. By analyzing the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can predict the likely sites of electrophilic and nucleophilic attack, as well as the kinetic and thermodynamic favorability of different reaction pathways.

However, a comprehensive search of the scientific literature reveals a scarcity of specific computational studies focused on the structure-reactivity and structure-selectivity relationships of this compound. While general principles of organic chemistry would suggest that the carbonyl groups are susceptible to nucleophilic attack and the aromatic ring to electrophilic substitution, detailed computational analyses that quantify these reactivities for this particular molecule are not available.

Such computational investigations would typically involve:

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculation of Reactivity Descriptors: Quantum chemical descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of reactivity.

Without dedicated computational studies on this compound, a detailed discussion of its structure-reactivity and structure-selectivity relationships remains speculative. Future research in this area would be highly valuable for understanding the chemical behavior of this compound and for guiding its potential applications in synthesis and materials science.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Heterocyclic compounds form the largest and most varied class of organic molecules and are foundational to the design of new chemical entities. srdorganics.comsigmaaldrich.com Within this class, the cyclopenta[c]pyridine skeleton is a key fragment found in numerous bioactive compounds. mdpi.com This structural unit serves as a versatile building block, providing a rigid framework that can be chemically modified to explore new chemical space. For instance, the natural product cerbinal, which is based on the cyclopenta[c]pyridine core, has been used as a starting material to synthesize a wide array of new derivatives through reactions like amination, bromination, and cross-coupling. nih.gov The ability to functionalize the core structure allows chemists to systematically alter its properties, making it an essential tool in synthetic organic chemistry. sigmaaldrich.com

Utilization in the Construction of Diverse Chemical Libraries and Scaffolds

The concept of "privileged scaffolds" is central to medicinal chemistry and drug discovery, where certain molecular frameworks are capable of binding to multiple biological targets. mdpi.com The pyridine (B92270) ring is considered one such attractive scaffold due to its presence in a vast number of pharmacologically active compounds. nih.gov Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, or chemical libraries, starting from a common core or scaffold. cam.ac.ukmdpi.com

The cyclopenta[c]pyridine framework is an ideal scaffold for such synthetic endeavors. Researchers have successfully used this core to generate libraries of novel compounds. In one notable example, a library of 30 new 5-aryl-cyclopenta[c]pyridine derivatives was synthesized from a single lead compound, demonstrating the scaffold's utility in generating molecular diversity for biological screening. nih.gov This approach allows for the systematic exploration of structure-activity relationships, which is crucial for identifying new lead compounds in drug discovery and agrochemical research.

Intermediate in the Preparation of Complex Organic Molecules

A synthetic intermediate is a molecule that is formed on the pathway from reactants to the final product. The cyclopentapyridine framework has proven to be a crucial intermediate in the synthesis of complex and valuable molecules. A closely related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a key intermediate in the industrial synthesis of Cefpirome, a fourth-generation cephalosporin (B10832234) antibiotic. researchgate.net Furthermore, complex, multi-ring natural products, including dimeric and pentacyclic alkaloids, have been isolated and synthesized, featuring the cyclopenta[c]pyridine core, underscoring its role as a precursor to intricate molecular architectures. mdpi.com

Applications in Agrochemical Research and Development

Derivatives of the cyclopenta[c]pyridine scaffold have shown significant promise as active agents in agriculture. mdpi.com Extensive research has focused on modifying this core structure to develop new agents for crop protection.

Specifically, novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for a range of agrochemical activities. nih.gov These compounds have demonstrated potent effects as antiviral, insecticidal, and fungicidal agents. nih.gov For example, certain derivatives show significant activity against the Tobacco Mosaic Virus (TMV). nih.govbohrium.com In fungicidal tests, one derivative containing a 3,4,5-trifluorophenyl group showed outstanding inhibition against several plant pathogens. nih.gov The insecticidal properties of these compounds have also been confirmed, with good efficacy against larvae of Plutella xylostella (diamondback moth). nih.gov These findings highlight the potential of the cyclopenta[c]pyridine scaffold in developing new, effective agrochemicals. nih.gov

Fungicidal Activity of a 5-Aryl-cyclopenta[c]pyridine Derivative (4i)
Fungal PathogenInhibition Ratio (%) at 50 µg/mLReference
Sclerotinia sclerotiorum91.9 nih.gov
Botrytis cinerea75.0 nih.gov
Phytophthora infestans62.5 nih.gov

Development as Corrosion Inhibitors for Metal Alloys

The prevention of metal corrosion is a significant industrial challenge, and organic molecules, particularly those containing nitrogen and oxygen heteroatoms, are effective corrosion inhibitors. chemmethod.com Pyridine and its derivatives have been widely studied for their ability to protect various metals, such as steel, in acidic environments. chemmethod.combohrium.com The protective action is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that prevents corrosive attack. chemmethod.com

Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been synthesized and proven to be highly effective corrosion inhibitors for carbon steel in acidic media. nih.govnih.govresearchgate.net These compounds act as mixed-type inhibitors, and their adsorption on the steel surface follows the Langmuir isotherm model, which involves both physical and chemical adsorption processes. nih.govnih.gov Electrochemical studies have demonstrated superior performance, with one derivative achieving an inhibition efficiency of 97.7% at a concentration of 1.0 mM. nih.govnih.govresearchgate.net

Corrosion Inhibition Efficiency of Cyclopentapyridine Derivatives
Inhibitor CompoundConcentrationMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
Pyridine Derivative (2c)0.005 MMild Steel0.5 M HCl99.62 chemmethod.comchemmethod.com
CAPD-1 (A cyclopenta[b]pyridine derivative)1.0 mMCarbon Steel1 M H₂SO₄97.7 nih.govnih.govresearchgate.net

Potential in Material Science for Functional Polymer or Resin Synthesis

The application of heterocyclic compounds extends into material science. The structural features of the cyclopentapyridine ring system make it a candidate for incorporation into advanced materials. The related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, has been identified as a building block in the synthesis of synthetic resins and other plastic products. researchgate.net The dione (B5365651) functionality present in 5H-Cyclopenta[c]pyridine-5,7(6H)-dione offers reactive sites that could potentially be used for polymerization reactions, suggesting its utility in the development of novel functional polymers or resins with specific thermal or mechanical properties.

Derivatives and Analogues of 5h Cyclopenta C Pyridine 5,7 6h Dione: Synthesis and Academic Exploration

Systematic Strategies for Structural Diversification of the Core Scaffold

The chemical modification of the 5H-cyclopenta[c]pyridine-5,7(6H)-dione scaffold is approached through several systematic strategies aimed at creating a diverse library of related compounds. These strategies primarily involve functionalizing the core structure at various positions to modulate its physicochemical and biological properties.

Key strategies for diversification include:

Cyclocondensation Reactions: One of the fundamental approaches to building the core fused-ring system involves the cyclocondensation of acyclic precursors. For instance, the Guareschi-Thorpe condensation, which utilizes cyanoacetamide and 1,3-diketones, is a classic method for constructing the 2-pyridone ring, a structure related to the dione (B5365651) core. nih.gov Similarly, multi-component reactions are employed to synthesize substituted pyridine (B92270) rings, which can be further modified. ijpsonline.com The synthesis of certain 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is achieved through the cyclization of 1,5-dicarbonyls with ammonium (B1175870) acetate (B1210297). figshare.com

Cross-Coupling Reactions: Modern cross-coupling reactions are pivotal for introducing aryl and other substituents onto the heterocyclic core. Taking inspiration from the synthesis of related compounds, strategies such as amination, bromination, and subsequent cross-coupling can be applied to functionalize specific positions of the cyclopenta[c]pyridine ring system. nih.gov

Functional Group Interconversion: Standard organic transformations allow for the modification of existing functional groups. For example, the oxidation of a CH2 group adjacent to the pyridine ring is a direct method to introduce a ketone function, as seen in the manganese-catalyzed synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgdocumentsdelivered.com This highlights a direct pathway to introduce the dione functionality or its precursors.

Manipulation of Reaction Conditions: The choice of catalysts, solvents, and reaction conditions plays a crucial role in directing the outcome of synthetic transformations and enabling structural diversity. For example, different catalysts like copper or cobalt can mediate various types of cyclization and cycloaddition reactions to form the pyridine scaffold. nih.gov

These systematic approaches provide a robust framework for chemists to generate a wide array of derivatives, enabling detailed exploration of their properties.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues related to the this compound scaffold has been achieved through various innovative methodologies, primarily focusing on the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine core.

A notable method is the direct oxidation of 2,3-cyclopentenopyridine analogues to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This reaction utilizes Mn(OTf)2 as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant, proceeding with high yield and chemoselectivity in water at room temperature. rsc.orgdocumentsdelivered.com This approach provides a direct route to installing a ketone functional group on the cyclopentane (B165970) ring fused to the pyridine. rsc.org

Another powerful strategy is the multicomponent cyclocondensation reaction. This has been effectively used to synthesize a series of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.gov The reaction involves the condensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide. nih.govresearchgate.net This method is highly efficient, often requiring only simple filtration and recrystallization for purification, and allows for significant molecular diversity by varying the aryl aldehydes used as starting materials. nih.gov

The table below summarizes selected examples of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine analogues.

Compound NameSynthetic MethodKey ReagentsYieldReference
6,7-dihydro-5H-cyclopenta[b]pyridin-5-oneManganese-catalyzed oxidation2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOH88% rsc.org
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)Cyclocondensation2,5-bis(pyridin-2-ylmethylidene)cyclopentan-1-one, propanedinitrile, sodium ethoxide77% nih.gov
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3)Cyclocondensation2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one, propanedinitrile, sodium methoxide82% nih.gov
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)Cyclocondensation2,5-bis(2-methoxybenzylidene)cyclopentan-1-one, propanedinitrile, sodium ethoxide75% nih.gov

Furthermore, a series of 5-aryl-cyclopenta[c]pyridine derivatives were synthesized starting from the natural product cerbinal. nih.gov The synthetic route involved modification at the 5-position of the cyclopenta[c]pyridine core via amination, bromination, and subsequent cross-coupling reactions to introduce various aryl groups. nih.gov

Exploration of Fused Ring Systems Derived from this compound

The this compound scaffold serves as a valuable building block for the construction of more complex, polycyclic fused-ring systems. The reactivity of the dione functionality and the aromatic pyridine ring allows for various annulation strategies to extend the heterocyclic framework.

One area of exploration involves the synthesis of pyrrolopyridine systems, which are themselves present in numerous bioactive natural products. mdpi.com The pyrrolo[3,4-c]pyridine isomer, in particular, shares a similar arrangement of fused rings. mdpi.com Synthetic routes to these systems can inspire methods for further annulation of the cyclopenta[c]pyridine core. For example, tandem condensation reactions followed by intramolecular ring closure are effective for creating fused 2-pyridone systems from cyclic β-ketoesters, a strategy that could potentially be adapted to the dione scaffold. nih.gov

Another example of a relevant fused system is thieno[2,3-c]pyridine. The synthesis of compounds like 3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide demonstrates the feasibility of fusing a thiophene (B33073) ring to the cyclopenta-pyridine framework. ijpsonline.com Such syntheses often involve multi-step sequences starting from functionalized cyclopentanone (B42830) precursors. ijpsonline.com

While direct synthetic examples starting from this compound are not extensively detailed in the literature, the established chemistry of related scaffolds provides a clear roadmap for future exploration in creating novel fused heterocyclic structures.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity and physicochemical properties. These non-clinical studies focus on interactions with biological targets like enzymes and receptors.

A significant SAR study was conducted on a series of 30 novel 5-aryl-cyclopenta[c]pyridine derivatives, which were evaluated for their activity against the Tobacco Mosaic Virus (TMV), as well as for fungicidal and insecticidal properties. nih.gov The study revealed that the introduction of an aryl group at the 5-position was critical for activity.

Key findings from this study include:

Antiviral Activity: Certain substitutions on the aryl ring significantly enhanced anti-TMV activity. Compound 4k , featuring a m-methoxyphenyl group, showed potent in vivo anti-TMV effects (inactivation effect 51.1 ± 1.9%, curative effect 50.7 ± 3.6%, protection effect 53.8 ± 2.8% at 500 μg/mL). nih.gov Molecular docking studies suggested that the appended benzene (B151609) ring enhanced the binding affinity of these derivatives for TMV receptor proteins. nih.gov

Fungicidal Activity: The nature of the substituents on the phenyl ring also dictated the fungicidal profile. Compound 4i , bearing a 3,4,5-trifluorophenyl group, displayed outstanding inhibition against several fungal pathogens, with an inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov

The table below details the fungicidal activity of selected 5-aryl-cyclopenta[c]pyridine derivatives. nih.gov

CompoundAryl Substituent (at position 5)Inhibition Ratio vs. S. sclerotiorum (%) at 50 µg/mLInhibition Ratio vs. B. cinerea (%) at 50 µg/mLInhibition Ratio vs. P. infestans (%) at 50 µg/mL
4i3,4,5-trifluorophenyl91.975.062.5
4km-methoxyphenyl---
Note: Data for compound 4k's fungicidal activity was not specified in the provided context.

In a different study on related heterocyclic systems, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] vulcanchem.comrsc.orgrsc.orgtriazole derivatives were identified as potent necroptosis inhibitors. The representative compound 26 exhibited strong inhibitory activity against receptor-interacting protein kinase 1 (RIPK1). rsc.org Molecular docking confirmed that this compound binds effectively to an allosteric pocket of RIPK1, acting as a type III inhibitor. rsc.org These findings, although on a different scaffold, underscore the potential of fused heterocyclic systems to act as specific enzyme inhibitors.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The design of hybrid molecules involves covalently linking two or more distinct pharmacophoric units to create a single molecule with a potentially synergistic or multi-target profile. The this compound moiety can serve as an anchor or one of the key components in such hybrid structures.

While specific examples of hybrid molecules incorporating the this compound are not prominent in the reviewed literature, the design principle is well-established for other pyridine-containing scaffolds. For instance, pyridine-quinoline hybrids have been designed and synthesized as PIM-1 kinase inhibitors. nih.gov Similarly, pyrimidine-quinolone hybrids have been developed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com

The synthesis of such hybrids typically involves linking the two molecular scaffolds through a stable linker. The design process often starts by identifying known ligands for different biological targets and then devising a synthetic strategy to merge them. For example, the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives was inspired by the natural product cerbinal, demonstrating a design strategy that merges a natural product scaffold with synthetically accessible modifications. nih.govresearchgate.net This approach, which combines a known bioactive core with diverse chemical fragments, is a foundational concept in the development of novel molecular entities. The this compound scaffold is a promising candidate for application in similar hybrid drug design strategies. researchgate.net

Origin and Occurrence of Cyclopenta C Pyridine Derivatives in Natural Systems

Identification in Natural Product Isolations (e.g., Monoterpene Pyridine (B92270) Alkaloids from Plants)

Cyclopenta[c]pyridine derivatives are primarily identified as monoterpene pyridine alkaloids isolated from various plant species. nih.govnih.gov A significant challenge in their identification is distinguishing true natural products from artifacts that may be formed during extraction processes involving nitrogen-containing solvents or reagents. mdpi.com However, several compounds have been isolated under conditions that preclude artifact formation, confirming their natural occurrence. mdpi.com

Compound NamePlant SourceReference
Scrophularianine AScrophularia ningpoensis nih.govmdpi.com
Scrophularianine BScrophularia ningpoensis nih.govmdpi.com
Scrophularianine CScrophularia ningpoensis nih.govmdpi.com
CerbinalCerbera manghas acs.org

Biosynthetic Pathways and Proposed Chemical Transformations in Nature

The biosynthesis of monoterpene pyridine alkaloids is believed to originate from monoterpenes, with iridoid glycosides (IGs) being the presumed precursors. nih.govmdpi.comnih.gov The proposed pathway involves a series of chemical transformations that convert the iridoid structure into the characteristic pyridine ring of the alkaloids. nih.gov

The general biosynthetic sequence is thought to begin with geraniol (B1671447), a common monoterpene precursor. nih.gov Through hydroxylation, oxidation, and cyclization reactions, geraniol is converted into the core iridoid structure. nih.gov The key transformation to the pyridine ring is proposed to occur through the ammonization and subsequent aromatization of secoiridoids (a class of iridoids with a cleaved cyclopentane (B165970) ring). nih.govresearchgate.net In this proposed pathway, secoiridoids react with an ammonia (B1221849) source and undergo dehydration to form enamine intermediates. nih.gov Subsequent nucleophilic addition and aromatization reactions of these enamines are thought to yield the final pyridine ring, thus forming the cyclopenta[c]pyridine skeleton. nih.gov

Structural Relationship to Iridoid Glycosides and Other Natural Precursors

There is a direct structural relationship between monoterpene pyridine alkaloids and iridoid glycosides. nih.govmdpi.com MTPAs are structurally analogous to iridoid compounds, with the primary difference being the replacement of the oxygen-containing heterocycle (a pyran ring) in the iridoid with a pyridine ring. mdpi.com Iridoids are a class of monoterpenoids characterized by a cis-fused cyclopentane-pyran bicyclic system, biosynthetically derived from 8-oxogeranial. wikipedia.org

The widespread occurrence of iridoid glycosides in the plant kingdom, compared to the relative rarity of isolated MTPAs, supports the hypothesis that IGs are the biological precursors. nih.gov The structural similarity allows for a plausible biochemical conversion where the iridoid glycoside is hydrolyzed to its aglycone, which then reacts with an ammonia equivalent (such as an amino acid) to form the nitrogen-containing pyridine ring, ultimately leading to the cyclopenta[c]pyridine skeleton. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 5h Cyclopenta C Pyridine 5,7 6h Dione

Development of Novel and Sustainable Synthetic Methodologies

A primary obstacle in the study of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione is the lack of established, high-yield synthesis protocols. vulcanchem.com Future research must prioritize the development of efficient and sustainable methods for its preparation.

Current Challenges and Proposed Approaches:

Lack of Standardized Protocols: Currently, no standardized synthesis methods for this compound exist. Research efforts have been hampered by this fundamental gap. vulcanchem.com

Inspiration from Analogues: Synthetic strategies may be adapted from those used for related structures like indandione derivatives or other cyclopenta[c]pyridine systems. vulcanchem.comkenyon.edu A general synthetic method for the broader cyclopenta[c]pyridine substructure is notably absent from the literature, making this a critical area for innovation. kenyon.edu

Green Chemistry Principles: Future synthetic routes should incorporate principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, manganese-catalyzed oxidation reactions have been successfully employed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in water, a methodology that could be explored for the target dione (B5365651). rsc.orgrsc.org

One-Pot Syntheses: Developing "one-pot" synthetic methods, which involve multiple reaction steps in a single reactor, would improve efficiency and reduce waste. Such approaches have been developed for related heterocyclic compounds. researchgate.net

Novel Cyclization Strategies: The key step in forming the bicyclic framework is a cyclization reaction. Research into novel cyclization strategies, such as those based on Vilsmeier reactions or cyclocondensation of functionalized precursors, could provide efficient pathways to the desired scaffold. nih.govnih.govresearchgate.net

Proposed Synthetic StrategyPotential PrecursorsKey Features
Catalytic Oxidation6,7-Dihydro-5H-cyclopenta[c]pyridineUse of green oxidants and catalysts (e.g., Mn(OTf)2, t-BuOOH). rsc.orgrsc.org
Cyclocondensation ReactionDiarylidenecyclopentanone derivatives and propanedinitrile analoguesCan create highly functionalized derivatives in high yields. nih.govnih.gov
Vilsmeier CyclizationCyclopentanone (B42830) and benzylamine (B48309) derivativesA versatile method for constructing the pyridine (B92270) ring. researchgate.net

Advanced Mechanistic Investigations into Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The compound's conjugated dione system suggests a rich and complex reactivity profile that warrants detailed investigation.

Future mechanistic studies could involve:

In Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and rate-determining steps.

Isotopic Labeling: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and rationalize experimental observations. Such approaches have been used to elucidate complex palladium-catalyzed cross-coupling reactions and could be applied here. ruhr-uni-bochum.de

Expansion of Applications in Emerging Chemical Technologies

While the biological profile of this compound is a key area for future screening, its unique electronic and structural properties could be leveraged in various emerging technologies. vulcanchem.com

Potential Application Areas:

Materials Science: The planar, conjugated structure of the molecule makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Corrosion Inhibition: Derivatives of the related 6,7-dihydro-5H-cyclopenta[b]pyridine system have shown excellent performance as corrosion inhibitors for steel alloys. nih.govnih.gov This suggests that this compound and its derivatives could be developed as effective anti-corrosion agents.

Catalysis: The pyridine nitrogen and the dione functionality offer potential coordination sites for metal ions. This opens the possibility of designing novel ligands and catalysts for a range of chemical transformations.

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new applications and derivatives, future research should integrate high-throughput methodologies.

Combinatorial Synthesis: By developing a robust and versatile synthetic route, automated parallel synthesis platforms could be used to generate large libraries of this compound derivatives with diverse functional groups.

High-Throughput Screening (HTS): These libraries could then be rapidly screened for various properties. For example, HTS could be used to evaluate biological activity (e.g., antimicrobial, anticancer) or to identify candidates with desirable material properties (e.g., fluorescence, conductivity). vulcanchem.com

Exploration of Advanced Computational Techniques for Design and Prediction

Computational chemistry offers powerful tools to guide and accelerate experimental research on this compound. While basic computational predictions have been made, more advanced techniques can provide deeper insights. vulcanchem.com

Future Computational Approaches:

Structure-Property Relationships: Using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physical properties of novel derivatives before their synthesis.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, interacting with a biological target or a material surface) to understand its dynamic properties and intermolecular interactions.

De Novo Drug Design: Employing computational algorithms to design novel derivatives of this compound that are optimized for binding to specific biological targets.

Spectroscopic Prediction: Advanced computational methods, such as time-dependent DFT, can be used to simulate and interpret various spectra (e.g., UV-Vis, NMR), aiding in the structural characterization of new compounds. vulcanchem.com

Computational TechniqueApplication for this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties. vulcanchem.comruhr-uni-bochum.de
Molecular Dynamics (MD)Simulation of interactions with biological targets or material surfaces.
QSAR/QSPRPrediction of biological activity and physicochemical properties for new derivatives.
Monte Carlo (MC) SimulationsStudying the adsorption and arrangement of molecules on surfaces, for applications like corrosion inhibition. nih.gov

Q & A

Q. What experimental design principles ensure reproducibility in synthesizing novel derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading). For example, a Central Composite Design (CCD) can model the effect of ammonium acetate concentration (10–20 mol%) on cyclization yield. Strict inert conditions (N₂/Ar) prevent oxidation of thiophene substituents .

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